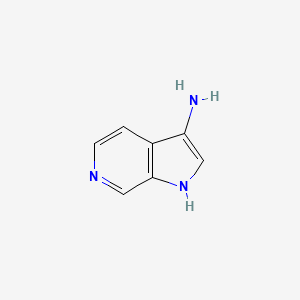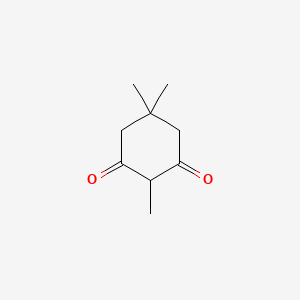![molecular formula C35H69NO3 B3031010 N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide CAS No. 123065-42-9](/img/structure/B3031010.png)
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide
Overview
Description
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide is a type of ceramide, a class of lipid molecules that are essential components of cell membranes. Ceramides play a crucial role in maintaining the barrier function of the skin and are involved in various cellular processes, including cell signaling and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide typically involves the following steps:
Sphingosine Synthesis: The initial step involves the synthesis of sphingosine, which is a long-chain amino alcohol. This can be achieved through the condensation of palmitoyl-CoA and serine, followed by reduction and dehydrogenation steps.
N-Acylation: The sphingosine is then acylated with a fatty acid, such as octadecanoic acid, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Hydroxylation: The final step involves the hydroxylation of the resulting N-acyl sphingosine to introduce the hydroxyl groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of ceramides, including this compound, often involves biotechnological methods. These methods utilize microbial fermentation processes to produce sphingosine, which is then chemically modified to obtain the desired ceramide. This approach is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ceramides.
Substitution: Formation of esters or ethers.
Scientific Research Applications
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide has several scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling pathways and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a component in skincare products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide involves its incorporation into cell membranes, where it helps maintain the structural integrity and barrier function. It interacts with various proteins and enzymes involved in cell signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
- **N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
- **N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide
Uniqueness
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide is unique due to its specific fatty acid chain length and degree of unsaturation, which influence its biophysical properties and interactions within cell membranes. This uniqueness makes it particularly effective in maintaining skin barrier function and providing moisturizing benefits in cosmetic formulations.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXFGDEDXQZLQ-QKSCFGQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123065-42-9 | |
| Record name | Cer(d17:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)
![Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3030929.png)










![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)
